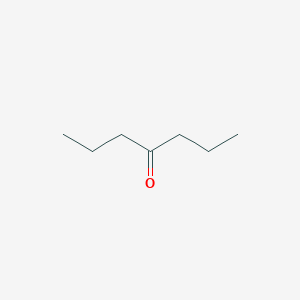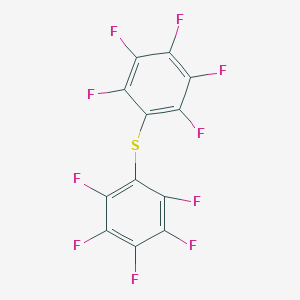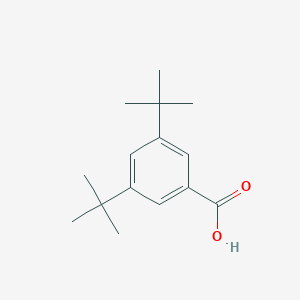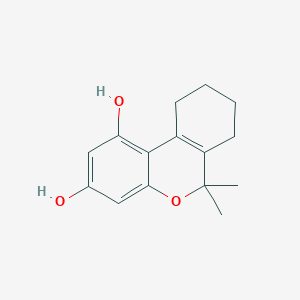
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. In agriculture, it acts as a growth regulator by affecting the expression of genes involved in plant growth and development. In material science, it acts as a fluorescent probe by emitting light upon excitation.
Biochemical and Physiological Effects:
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell proliferation. In agriculture, it has been shown to enhance plant growth and improve crop yield. In material science, it has been shown to exhibit high fluorescence quantum yield and good stability.
Advantages and Limitations for Lab Experiments
The advantages of using 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments.
Future Directions
There are several future directions for the research on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-. These include:
1. Further investigation of its anti-inflammatory, antioxidant, and anticancer properties in different cancer cell lines and animal models.
2. Exploration of its potential as a plant growth regulator and pesticide in various crops.
3. Development of new materials based on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- for use in organic electronic devices.
4. Improvement of its solubility and bioavailability for better application in medicine and agriculture.
5. Investigation of its potential as a fluorescent probe for imaging applications.
In conclusion, 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in different applications.
Synthesis Methods
The synthesis of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- involves a multi-step process. The first step involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethylphenol in the presence of a base to form 6,6-dimethyl-7,8-dihydroxy-9,10-dihydrobenzo[a]pyrene. This intermediate is then subjected to cyclization in the presence of an acid to form the final product.
Scientific Research Applications
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a plant growth regulator and a pesticide. In material science, it has been used as a fluorescent probe and a component of organic electronic devices.
properties
CAS RN |
16720-03-9 |
|---|---|
Product Name |
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h7-8,16-17H,3-6H2,1-2H3 |
InChI Key |
INDSXFNQCMKBOI-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Canonical SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Other CAS RN |
16720-03-9 |
synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



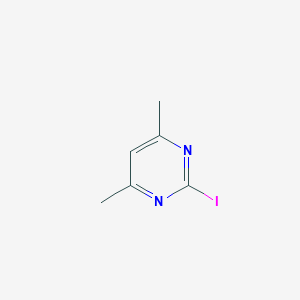

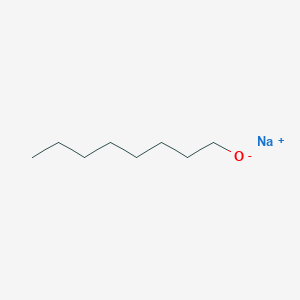


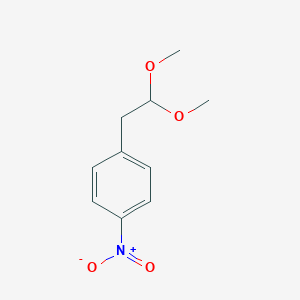
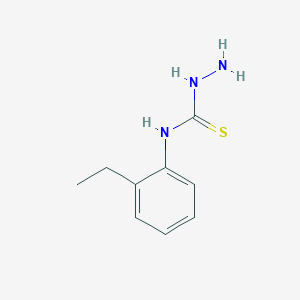
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)

